molecular formula C7H11NO3 B085842 Ethyl 3-oxopyrrolidine-1-carboxylate CAS No. 14891-10-2

Ethyl 3-oxopyrrolidine-1-carboxylate

Cat. No. B085842
CAS RN: 14891-10-2
M. Wt: 157.17 g/mol
InChI Key: DQYGBMLEVQLDQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-oxopyrrolidine-1-carboxylate and related compounds involves various chemical strategies aimed at introducing functional groups and forming the pyrrolidine ring, which is central to the molecule's structure. For instance, the synthesis of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate demonstrates a complex approach to crafting pyrrolidine derivatives through a multi-step synthetic route, involving key steps such as cyclization and functional group transformations (Hu Yang, 2009).

Molecular Structure Analysis

The molecular structure of ethyl 3-oxopyrrolidine-1-carboxylate derivatives is characterized by X-ray diffraction techniques, revealing detailed insights into the arrangement of atoms within the crystal lattice. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate exhibits a monoclinic space group, highlighting the molecular geometry and intermolecular interactions critical to understanding the compound's chemical behavior (Hu Yang, 2009).

Scientific Research Applications

  • Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, a related compound, is used in phosphine-catalyzed annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

  • Supramolecular Chemistry : Analogs of 3-oxopyrrolidines, such as Ethyl 1-((S)-2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoyl)-2-(2-nitro-1-phenylethyl)-3-oxopyrrolidine-2-carboxylate, demonstrate the ability to form supramolecular assemblies through weak interactions like CH⋯O/CH⋯π/H⋯H, despite lacking a hydrogen bond donor-acceptor system (Samipillai et al., 2016).

  • Pharmacological Activity : Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates exhibit significant biological activities, including anti-inflammatory and antiradical properties (Zykova et al., 2016).

  • Pesticide Intermediate Synthesis : Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, derived from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate, is an important intermediate in the production of the insecticide chlorantraniliprole (Zhi-li, 2007).

  • Optoelectronic Applications : A novel 4-aza-indole derivative of ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate exhibits reverse solvatochromism and high quantum yield, making it suitable for use in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

  • Liquid Crystal Display Dyes : Ethyl 3-aryl-1-methyl-8-oxo- 8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized from ethyl 3-oxopyrrolidine-1-carboxylate derivatives, have potential as fluorescent dyes in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).

Safety And Hazards

Ethyl 3-oxopyrrolidine-1-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Pyrrolidine, the core structure of Ethyl 3-oxopyrrolidine-1-carboxylate, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that Ethyl 3-oxopyrrolidine-1-carboxylate and its derivatives could have potential applications in drug discovery and development .

properties

IUPAC Name

ethyl 3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)8-4-3-6(9)5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYGBMLEVQLDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298884
Record name ethyl 3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxopyrrolidine-1-carboxylate

CAS RN

14891-10-2
Record name 14891-10-2
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Record name ethyl 3-oxopyrrolidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14891-10-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
FAK Amer, M Hammouda… - Journal of …, 2008 - Wiley Online Library
… Ethyl 3-oxopyrrolidine-1-carboxylate 89 was prepared from pyrrolidin-3-ol 88 by reaction with ethyl chloroformate followed by oxidation with potassium chromate (Scheme 35) [38]. …
Number of citations: 16 onlinelibrary.wiley.com
LH Zalkow, JB Nabors, K French… - Journal of the Chemical …, 1971 - pubs.rsc.org
… The relative stabilities of the enols and enolates derived from N-acetyl-3-pyrrolidone and ethyl 3-oxopyrrolidine-1-carboxylate, intermediates in the synthesis of compounds (3) and (10), …
Number of citations: 18 pubs.rsc.org
Y Zhang, C Ran, G Zhou, LM Sayre - Bioorganic & medicinal chemistry, 2007 - Elsevier
… Previous preparations of 3-aryl-3-pyrrolines were based on the reaction of aryl Grignard reagent with ethyl 3-oxopyrrolidine-1-carboxylate (1). However, in the case of pyridyl reagents, …
Number of citations: 29 www.sciencedirect.com
C Li, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017 - Elsevier
The asymmetric bioreduction of several saturated N-heterocyclic ketones is demonstrated in a stereo-complementary fashion using the ketoreductases READH and ChKRED20 for the …
Number of citations: 9 www.sciencedirect.com
DN Deaton, CD Haffner, BR Henke, MR Jeune… - Bioorganic & Medicinal …, 2018 - Elsevier
Starting from 4-amino-8-quinoline carboxamide lead 1a and scaffold hopping to the chemically more tractable quinazoline, a systematic exploration of the 2-substituents of the …
Number of citations: 14 www.sciencedirect.com
M Moustakim, B Ledford, JA Garwin, MJ Boyd - Tetrahedron Letters, 2020 - Elsevier
We report an expedited flow chemistry approach to the catalyst/photosensitizer-free UV photocyclizations of aryl-enamines to afford spiroindolines. The photocyclizations occur under …
Number of citations: 2 www.sciencedirect.com
M Ganesh, S Suraj - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
Spirocyclic frameworks have attracted synthetic practitioners due to their unique three-dimensional assembly, improved metabolic stability, solubility, and increased molecular …
Number of citations: 27 pubs.rsc.org
C Liººº, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017
Number of citations: 0

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